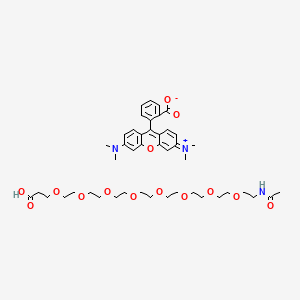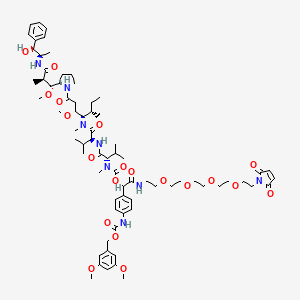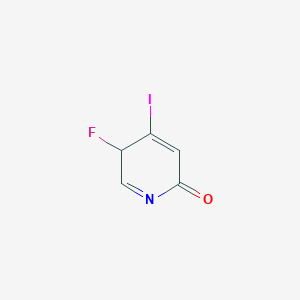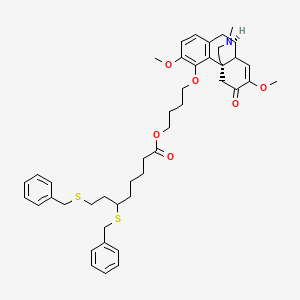![molecular formula C23H21F2N5O3 B12364163 N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)
N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLPG3312 is a potent and selective inhibitor of salt-inducible kinases (SIKs), which are a subfamily of the AMP-activated protein kinase (AMPK) family. This compound has shown significant potential in reducing pro-inflammatory cytokines and increasing immunoregulatory cytokine production, making it a promising candidate for treating inflammatory diseases .
Vorbereitungsmethoden
The synthesis of GLPG3312 involves a high-throughput screening campaign followed by hit-to-lead optimization. The synthetic route includes the replacement of ethyl carboxamide with cyclopropyl carboxamide to enhance activity on SIKs while retaining low plasma clearance and high oral bioavailability . The industrial production methods for GLPG3312 are not explicitly detailed in the available literature, but it involves standard organic synthesis techniques used in pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
GLPG3312 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
GLPG3312 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of salt-inducible kinases and their role in various biochemical pathways.
Biology: It helps in understanding the regulation of physiological processes such as circadian rhythms, bone formation, and skin pigmentation.
Medicine: GLPG3312 has shown therapeutic potential in treating inflammatory diseases by modulating cytokine production.
Industry: It is used in the development of new drugs targeting inflammatory pathways .
Wirkmechanismus
GLPG3312 exerts its effects by inhibiting the activity of salt-inducible kinases (SIK1, SIK2, and SIK3). These kinases are involved in the regulation of several physiological processes, including the modulation of inflammatory cytokine production. By inhibiting these kinases, GLPG3312 reduces the production of pro-inflammatory cytokines and increases the production of immunoregulatory cytokines, thereby exerting anti-inflammatory and immunoregulatory effects .
Vergleich Mit ähnlichen Verbindungen
GLPG3312 is compared with other similar compounds such as GLPG3970 and GLPG4399. These compounds also target salt-inducible kinases but have different selectivity profiles and therapeutic potentials. GLPG3970, for example, is selective for SIK2 and SIK3, while GLPG4399 has shown promising results in preclinical models of rheumatoid arthritis and psoriasis . The uniqueness of GLPG3312 lies in its potent and selective inhibition of all three SIK isoforms (SIK1, SIK2, and SIK3), making it a versatile candidate for treating various inflammatory conditions .
Eigenschaften
Molekularformel |
C23H21F2N5O3 |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide |
InChI |
InChI=1S/C23H21F2N5O3/c1-29-11-14(10-27-29)13-3-6-18-17(7-13)26-12-30(18)16-8-19(32-2)21(20(9-16)33-23(24)25)22(31)28-15-4-5-15/h3,6-12,15,23H,4-5H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
PFTXFNSHFZLJNT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=C(C(=C4)OC(F)F)C(=O)NC5CC5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
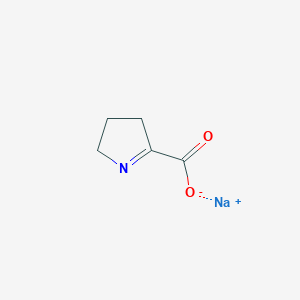
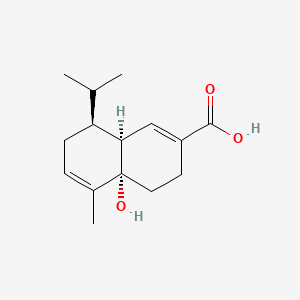
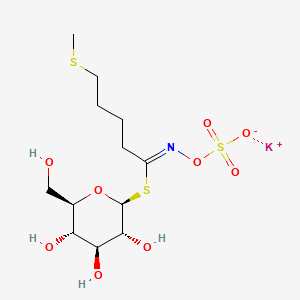
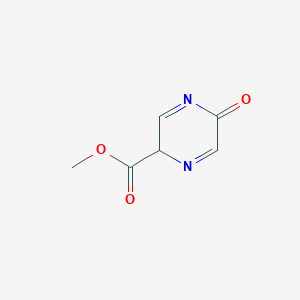

![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
![N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide](/img/structure/B12364132.png)
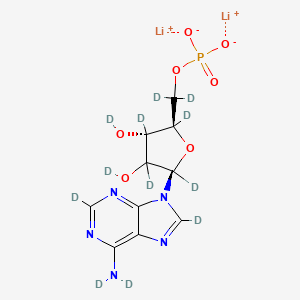
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)
